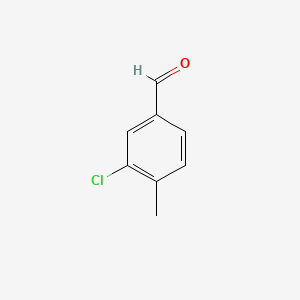
Ciclopropanocarboxilato de terc-butilo
Descripción general
Descripción
Tert-butyl cyclopropanecarboxylate is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.2 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for Tert-butyl cyclopropanecarboxylate is 1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of a cyclopropane ring with a carboxylate group attached, and a tert-butyl group attached to the carboxylate .Physical And Chemical Properties Analysis
Tert-butyl cyclopropanecarboxylate is a liquid at room temperature . It has a density of 1.012±0.06 g/cm3 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Grupo Protector en la Síntesis de Péptidos
En la síntesis de péptidos, el ciclopropanocarboxilato de terc-butilo se utiliza a menudo como grupo protector para los ácidos carboxílicos. Su estabilidad frente a los nucleófilos y los agentes reductores lo convierte en una excelente opción para proteger la funcionalidad del ácido carboxílico de los aminoácidos durante el proceso de síntesis .
Ciencia de Materiales y Química de Polímeros
El compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de polímeros con propiedades únicas. Por ejemplo, la polimerización RAFT de expansión de anillo utiliza This compound para producir polímeros con trazas bimodales de cromatografía de exclusión por tamaño, lo que indica un rango de pesos moleculares .
Electrónica Orgánica
This compound: juega un papel en el campo de la electrónica orgánica. El grupo terc-butilo afecta la comunicación electrónica entre las unidades redox en ciertas tríadas moleculares, lo cual es crucial para el desarrollo de materiales con propiedades optoelectrónicas eficientes .
Transformaciones Químicas
Este compuesto participa en varias transformaciones químicas debido a su patrón de reactividad único. El grupo terc-butilo congestionado puede influir en el resultado de las reacciones sintéticas, lo que lo hace valioso para crear estructuras moleculares específicas con las propiedades deseadas .
Bioquímica y Metabolismo
En bioquímica, el This compound es significativo por su papel en las vías biosintéticas y de biodegradación. Se puede utilizar para estudiar el metabolismo de los grupos terc-butilo en organismos vivos y sus posibles aplicaciones en procesos biocatalíticos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Tert-butyl cyclopropanecarboxylate is primarily used as a reagent in organic synthesis . It is particularly used in the tert-butylation of carboxylic acids and alcohols . The primary targets of Tert-butyl cyclopropanecarboxylate are therefore carboxylic acids and alcohols present in the reaction mixture .
Mode of Action
Tert-butyl cyclopropanecarboxylate interacts with its targets (carboxylic acids and alcohols) through a process known as tert-butylation . This process involves the conversion of carboxylic acids and alcohols into tert-butyl esters and ethers, respectively . The reaction proceeds quickly and in high yields, making it a preferred method for the formation of tert-butyl esters .
Biochemical Pathways
The biochemical pathways affected by Tert-butyl cyclopropanecarboxylate are those involving carboxylic acids and alcohols. By converting these compounds into tert-butyl esters and ethers, Tert-butyl cyclopropanecarboxylate can significantly alter the biochemical pathways in which these compounds are involved .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as the reaction conditions and the presence of other compounds in the reaction mixture .
Result of Action
The result of Tert-butyl cyclopropanecarboxylate’s action is the formation of tert-butyl esters and ethers from carboxylic acids and alcohols, respectively . These products are often used as protecting groups in organic synthesis due to their excellent stability against various nucleophiles and reducing agents .
Action Environment
The action of Tert-butyl cyclopropanecarboxylate is influenced by environmental factors such as temperature, solvent, and the presence of catalysts . For example, the tert-butylation reaction proceeds much faster and in higher yields in the presence of small catalytic amounts of bis(trifluoromethanesulfonyl)imide .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a Log Kow (KOWWIN v1.67 estimate) of 2.53, indicating its lipophilicity . This property could potentially influence its interactions with biomolecules such as enzymes and proteins within the cell.
Metabolic Pathways
It is known that t-butyl groups in drugs can be metabolized by a number of cytochrome P450 enzymes (CYPs) .
Propiedades
IUPAC Name |
tert-butyl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEAAYMAQFBUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546453 | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87661-20-9 | |
| Record name | 1,1-Dimethylethyl cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87661-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of tert-butyl cyclopropanecarboxylate described in these papers unique?
A1: The papers present an efficient, three-step synthesis of tert-butyl cyclopropanecarboxylates starting from readily available materials like 1-chlorovinyl p-tolyl sulfoxides. [, ] This approach offers advantages in terms of yield and stereoselectivity, particularly in the synthesis of optically active enantiomers. [] Additionally, the research explores alternative routes for synthesizing similar spirocyclic compounds, including those incorporating organosulfur or protected amino groups, demonstrating the versatility of these methods. []
Q2: What are the potential applications of tert-butyl cyclopropanecarboxylate based on these studies?
A2: The papers primarily focus on the synthetic methodology for producing tert-butyl cyclopropanecarboxylate and related spirocyclic pyrrolidines. [, ] While specific applications aren't explicitly discussed, the research emphasizes the importance of these compounds as "advanced building blocks" for medicinal and agrochemistry. [] This suggests potential uses in drug discovery, pesticide development, and other fields requiring complex molecular scaffolds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
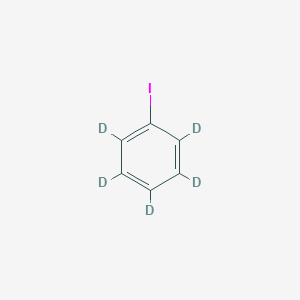
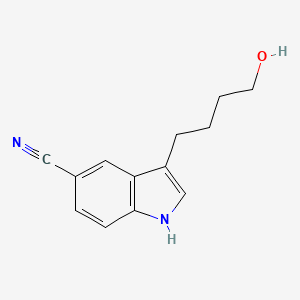

![Imidazo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1590373.png)

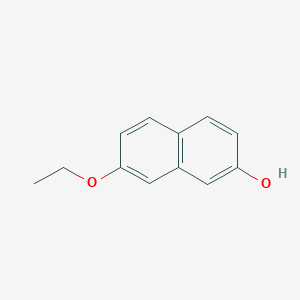
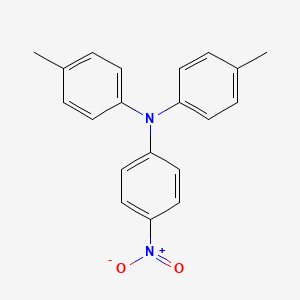
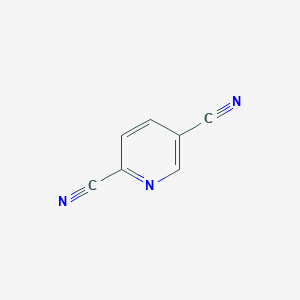


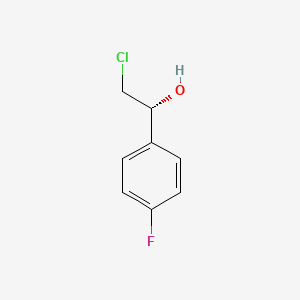
![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
